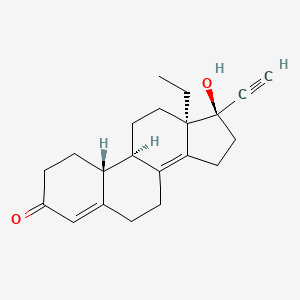

8(14)-Dehydro Norgestrel

Description

Contextualization of 8(14)-Dehydro Norgestrel (B7790687) within the Landscape of Norsteroid Derivatives Research

8(14)-Dehydro Norgestrel is a synthetic steroid and a derivative of norgestrel. Norgestrel itself is a member of the 19-nortestosterone family, also known as estranes. wikipedia.orgmdpi.com These steroids are characterized by the absence of a methyl group at the C-19 position, a structural feature that distinguishes them from testosterone (B1683101). wikipedia.orgkup.at The removal of this methyl group can lead to a significant increase in binding affinity to the progesterone (B1679170) receptor. kup.at

Norsteroid derivatives are a broad class of compounds that have been the subject of extensive research. oup.comresearchgate.netresearchgate.net This research has led to the development of various synthetic progestins used in hormonal contraception. mdpi.comnih.gov The exploration of these derivatives often involves modifying the core steroid structure to investigate how these changes affect their biological activity. This compound, with its specific unsaturation, represents one such modification being studied to understand its unique chemical properties and potential interactions at a molecular level.

The synthesis of norgestrel and its derivatives can be a complex process. A representative chemical synthesis involves reacting 6-methoxy-α-tetralone with vinylmagnesium bromide, followed by condensation with 2-ethyl-1,3-cyclopentanedione (B179523) to form a tricyclic intermediate. iarc.fr Cyclization of this intermediate yields a 13-ethylgona-1,3,5(10)-8,14-pentaene structure, which is then further processed. iarc.frnih.gov

Significance of the C8(14) Unsaturation in Steroidal Core Structure Research

The introduction of a double bond, or unsaturation, into the steroidal core is a key strategy in medicinal chemistry to alter the shape, flexibility, and electronic properties of the molecule. The position of this double bond is critical in determining its effect on biological activity. ajrconline.org The C8(14) double bond in this compound is a tetrasubstituted alkene, which introduces a degree of planarity to the B/C ring junction of the steroid.

Research on other steroids has shown that the position of double bonds within the ring system can have surprising effects on how the steroid packs with lipids in cell membranes. nih.gov For instance, a C7-C8 double bond was found to promote domain formation, while a C4-C5 double bond reduced it. nih.gov While not directly studying this compound, this research highlights the principle that the location of unsaturation significantly impacts the biophysical properties of the steroid.

Historical and Current Trajectories in the Academic Investigation of 19-Nortestosterone Analogues

The academic investigation of 19-nortestosterone analogues has a rich history, dating back to the mid-20th century. The initial discovery that removing the C19-methyl group from testosterone could alter its biological activity profile opened up a vast new area of research. kup.at In 1950, Arthur J. Birch's work on the reduction of the aromatic A-ring of estradiol (B170435) provided a new route to 19-nortestosterone. kup.at This breakthrough, known as the Birch reduction, was instrumental in the subsequent synthesis of numerous 19-norsteroids. wikipedia.orgkup.at

Early research focused on the synthesis and assessment of the anabolic and androgenic properties of these new compounds. oup.comcapes.gov.br For instance, studies in the 1950s and 1960s assessed the properties of various 19-nortestosterone analogues with different side chains at the 17α-position. oup.com

Current research has become more sophisticated, employing advanced analytical techniques and computational modeling to understand the structure-activity relationships of these analogues at a molecular level. Researchers are now able to investigate how specific structural modifications, such as the introduction of a C8(14) double bond, affect receptor binding and conformational changes of the receptor protein. researchgate.net Furthermore, contemporary studies are exploring the antiproliferative properties of novel 19-nortestosterone analogues, with a focus on developing compounds with unique biological activities. researchgate.net The synthesis of structurally modified steroids with minimal hormonal effects is a promising area for the development of new therapeutic agents. researchgate.net

The investigation into derivatives like 7α-methyl-19-nortestosterone (MENT), which is resistant to 5α-reduction, showcases the ongoing effort to create tissue-selective androgens. nih.govoup.com This highlights a general trend in the field: the targeted design of steroid analogues to achieve specific biological outcomes while minimizing others.

Structure

3D Structure

Properties

IUPAC Name |

(9R,10R,13R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,9,10,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-17,23H,3,5-12H2,1H3/t16-,17+,20+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGNQOCLJHWTGZ-NLEAXPPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C4CCC(=O)C=C4CCC3=C1CCC2(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]12CC[C@@H]3[C@H]4CCC(=O)C=C4CCC3=C1CC[C@]2(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747453 | |

| Record name | (9R,10R,13R,17R)-13-Ethyl-17-ethynyl-17-hydroxy-1,2,6,7,9,10,11,12,13,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110785-09-6 | |

| Record name | (9R,10R,13R,17R)-13-Ethyl-17-ethynyl-17-hydroxy-1,2,6,7,9,10,11,12,13,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Enzymatic Approaches to 8 14 Dehydro Norgestrel and Its Advanced Intermediates

Elucidation of Classical and Novel Synthetic Pathways for the 8(14)-Dehydro Steroidal Backbone

The construction of the 8(14)-dehydro steroidal backbone is a critical aspect of the synthesis of 8(14)-dehydro norgestrel (B7790687). This has been achieved through various classical and evolving synthetic strategies, often involving multi-step reaction sequences and the use of specific precursors to guide the stereochemical outcomes.

Multi-Step Reaction Sequences: Hydroxylation, Ethynylation, and Dehydrogenation in Pregnane (B1235032) Synthesis

The synthesis of pregnane derivatives, which share a structural core with norgestrel, often involves a series of key chemical transformations. These include hydroxylation, ethynylation, and dehydrogenation reactions. While not directly leading to 8(14)-dehydro norgestrel, the methodologies developed for pregnane synthesis provide a foundational understanding of the chemical steps that can be adapted for this purpose. For instance, the introduction of a hydroxyl group can be a strategic step to influence the reactivity of adjacent centers.

A crucial step in the synthesis of norgestrel and its derivatives is the introduction of the 17α-ethynyl group, which is a hallmark of progestogenic activity. This is typically achieved through ethynylation of a 17-keto steroid precursor. The process often employs ethynylating agents like acetylene (B1199291) gas in the presence of a strong base or a Grignard reagent under anhydrous conditions.

The defining step in the formation of the 8(14)-dehydro steroidal backbone is the dehydrogenation reaction. This transformation introduces the double bond at the 8(14) position. A common and effective reagent for this purpose is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). The mechanism of DDQ-mediated dehydrogenation is believed to involve a hydride transfer from the steroid to the quinone, followed by the loss of a proton to form the unsaturated product. nih.govdu.ac.in The reaction is typically carried out in an inert solvent. The regioselectivity of the dehydrogenation can be influenced by the substrate's stereochemistry. du.ac.in

Role of Norgestrel and its Derivatives as Precursors in Stereoselective Synthesis

Norgestrel and its derivatives serve as pivotal precursors in the stereoselective synthesis of this compound. The existing stereochemistry of the norgestrel molecule provides a template for subsequent transformations, including the crucial dehydrogenation step. The synthesis of norgestrel itself often begins with precursors like 6-methoxy-α-tetralone, which undergoes a reaction with vinylmagnesium bromide to form a tetracyclic intermediate. This is followed by the aforementioned ethynylation to introduce the 17α-ethynyl group.

Once norgestrel is obtained, it can be directly converted to this compound through dehydrogenation. The use of DDQ for this transformation has been reported, leading to the desired product. This direct conversion from a readily available precursor highlights the efficiency of this synthetic approach.

Exploration of Convergent and Linear Synthesis Strategies for Complex Steroid Architectures

The synthesis of complex molecules like steroids can be approached through two primary strategies: linear and convergent synthesis.

Stereocontrolled Approaches and Control of Stereochemical Outcomes in Ring D Closure

The stereochemistry of the steroid nucleus, particularly at the ring junctions, is crucial for its biological activity. Therefore, controlling the stereochemical outcomes during the synthesis is of paramount importance.

Diastereoselectivity and Enantioselectivity in Michael Reactions Leading to Steroidal Cores

The Michael addition is a powerful carbon-carbon bond-forming reaction that has been extensively used in the synthesis of steroidal cores. By carefully choosing the reactants, catalysts, and reaction conditions, a high degree of diastereoselectivity and enantioselectivity can be achieved. For instance, the use of chiral catalysts in Michael additions can lead to the formation of specific stereoisomers. Tandem asymmetric diastereoselective Michael addition/intramolecular aldol (B89426) reactions have been developed for the expedient assembly of steroids. nih.gov

The Michael addition can be a key step in the construction of the D-ring of the steroid. A Michael addition followed by an intramolecular aldol condensation, known as a Robinson annulation, is a classic method for forming a six-membered ring. Variations of this methodology can be applied to the construction of the five-membered D-ring. The diastereoselectivity of the Michael addition can be controlled to establish the desired stereochemistry at the newly formed chiral centers.

Epimerization Studies for Establishing Specific C13/C14 Stereocenters

The relative stereochemistry at the C13 and C14 positions is a defining feature of the steroid nucleus. In some synthetic routes, the initial cyclization may lead to a thermodynamically or kinetically favored isomer that does not possess the desired stereochemistry. In such cases, epimerization studies are crucial to convert the undesired isomer into the correct one.

Epimerization can be achieved under various conditions, often involving the use of a base or acid to equilibrate the stereocenters. For example, in the synthesis of some 19-nortestosterone analogues, the stereochemistry at C-17 has been inverted using the Mitsunobu reaction. nih.govnih.gov While this is not directly at the C13/C14 junction, it demonstrates a method for stereochemical inversion that could potentially be adapted. Further research into specific epimerization protocols for the C13/C14 stereocenters in the this compound system is an area of ongoing interest.

Data Tables

Table 1: Reagents for Dehydrogenation of Norgestrel

| Reagent | Typical Conditions | Notes |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Inert solvent, elevated temperature | Commonly used, proceeds via hydride abstraction. nih.gov |

| Selenium Dioxide | High temperature | Another classical reagent for dehydrogenation. |

Table 2: Key Synthetic Steps and Reactions

| Step | Reaction Type | Key Reagents/Conditions | Purpose |

| 1 | Grignard Reaction | 6-methoxy-α-tetralone, vinylmagnesium bromide | Formation of the tetracyclic steroid core. |

| 2 | Ethynylation | Acetylene, strong base/Grignard reagent | Introduction of the 17α-ethynyl group. |

| 3 | Dehydrogenation | DDQ | Creation of the 8(14)-double bond. |

| 4 | Michael Addition | Enone, nucleophile, chiral catalyst | Stereocontrolled formation of C-C bonds for ring construction. nih.gov |

Mechanistic Investigations of Chemical Transformations Involving the 8 14 Dehydro Moiety

Reactivity Profiling of the C8(14) Double Bond in Oxidation, Reduction, and Substitution Reactions

The C8(14) double bond is a tetrasubstituted olefin, which makes it sterically hindered compared to other double bonds that can be present in a steroid skeleton. However, its position within the strained ring system governs its reactivity in addition reactions, while direct substitution is generally unfavorable.

Oxidation Reactions The electron-rich nature of the C8(14) double bond makes it susceptible to oxidation by various reagents. Epoxidation is a characteristic reaction, where an oxygen atom is added across the double bond to form a three-membered oxirane ring. nih.gov This transformation is typically achieved using peroxy acids. The resulting 8,14-epoxides are valuable intermediates in steroid synthesis, as the strained epoxide ring can be opened by nucleophiles to introduce new functionalities in a stereospecific manner. nih.gov

Furthermore, both microbial and enzymatic systems, particularly cytochrome P450 monooxygenases, are known to catalyze the hydroxylation of steroid scaffolds. ramauniversity.ac.inrsc.org While specific studies on 8(14)-Dehydro Norgestrel (B7790687) are limited, related dehydro-steroids can undergo hydroxylation or epoxidation at or near the double bond, highlighting a potential pathway for its functionalization. ramauniversity.ac.inrsc.org For example, the epoxidation of 14(15)-dehydro compounds has been reported using fungal biotransformation. ramauniversity.ac.in

Reduction Reactions The C8(14) double bond can be saturated through various reduction methods. Catalytic hydrogenation is a common approach, although the stereochemical outcome depends heavily on the catalyst and reaction conditions due to the steric hindrance around the bond. A notable method for the reduction of related steroid dienes to 14-dehydro steroids involves the use of nascent hydrogen, for instance, from the reaction of an alkali metal like lithium or sodium in liquid ammonia (B1221849) or a lower alkanol. google.comacs.org This type of dissolving metal reduction is a powerful tool in steroid chemistry. The resulting saturated C/D ring junction typically adopts the thermodynamically more stable trans-configuration, which is crucial in the synthesis of biologically active steroids. canterbury.ac.nz A patent describes a process for reducing steroid-14:16-dienes to yield 14-dehydro-pregnenes with the desired "normal" configuration at the 17-position by using nascent hydrogen, preventing the formation of undesired iso-steroids that can result from catalytic reduction. google.com

Substitution Reactions Direct nucleophilic or electrophilic substitution at the carbon atoms of the C8(14) double bond is not a typical reaction pathway. The reactivity of this moiety is dominated by addition reactions that break the pi-bond. Reactions that might be classified under substitution in a broader sense usually involve an initial addition to the double bond, followed by subsequent elimination or rearrangement steps.

Interactive Table: Summary of C8(14) Double Bond Reactivity Below is a summary of typical reactions involving the 8(14)-dehydro moiety.

| Reaction Type | Reagent Class | Example Reagent(s) | Product Type |

| Oxidation | Peroxy Acids | m-CPBA (meta-Chloroperoxybenzoic acid) | 8,14-Epoxide |

| Oxidation | Enzymatic/Microbial | Cytochrome P450, Curvularia lunata | Hydroxylated or Epoxidized Steroid |

| Reduction | Catalytic Hydrogenation | H₂, Pd/C | Saturated Steroid (8β, 14α) |

| Reduction | Dissolving Metal | Li/NH₃, Na/n-propanol | Saturated Steroid (trans-fused) |

Understanding Reaction Kinetics and Identifying Rate-Limiting Steps Using Isotopic Labeling Studies

Isotopic labeling is a powerful and definitive technique used to unravel complex reaction mechanisms, trace metabolic pathways, and determine reaction kinetics. wikipedia.orgslideshare.net In steroid chemistry, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and oxygen-18 (¹⁸O) are employed as tracers. researchgate.net By replacing a specific atom in a reactant molecule with its heavier isotope, chemists can follow the atom's path throughout a chemical transformation using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org

Kinetic Isotope Effect (KIE) One of the most important applications of isotopic labeling in mechanistic studies is the determination of the kinetic isotope effect (KIE). acs.org This effect is observed when replacing an atom with its isotope at a position involved in bond-breaking or bond-forming in the rate-limiting step of a reaction causes a change in the reaction rate. For example, if a C-H bond is cleaved in the slowest step of a reaction, replacing the hydrogen with deuterium (a C-D bond) will significantly slow down the reaction because the C-D bond is stronger. Observing a substantial KIE provides strong evidence that this specific bond cleavage is part of the rate-determining step. This method could be applied to study the mechanisms of enzymatic oxidation or reduction of the 8(14)-dehydro moiety.

Tracing Reaction Pathways In multistep transformations such as steroidal rearrangements, isotopic labeling can distinguish between proposed mechanisms (e.g., concerted, stepwise, or involving intermediates). canterbury.ac.nzresearchgate.net For the reduction of 8(14)-Dehydro Norgestrel, using a deuterated reducing agent (e.g., LiAlD₄) would place deuterium atoms at the sites of addition. Analysis of the product's stereochemistry via NMR or MS would reveal the stereospecificity of the hydrogen (deuterium) addition, providing insight into the mechanism and the direction of approach of the reducing agent. Similarly, ¹⁸O-labeling could be used to trace the oxygen atom from an oxidizing agent to the final product in epoxidation reactions. researchgate.net

Interactive Table: Application of Isotopes in Steroid Reaction Analysis The table below outlines common isotopes used in mechanistic studies of steroid chemistry.

| Isotope | Detection Method | Mechanistic Information Provided |

| Deuterium (²H or D) | NMR, Mass Spectrometry | Kinetic Isotope Effect (identifies rate-limiting C-H bond cleavage), tracing H-atom pathways, stereochemistry of addition. acs.orgnih.gov |

| Carbon-13 (¹³C) | NMR, Mass Spectrometry | Tracing the carbon skeleton through rearrangements, identifying bond-making and bond-breaking steps. |

| Oxygen-18 (¹⁸O) | Mass Spectrometry | Tracing the source and fate of oxygen atoms in oxidation, hydroxylation, and hydrolysis reactions. researchgate.net |

This compound as a Model Compound for Studying Steroidal Ring Rearrangements and Unsaturation Chemistry

The unique structural features of this compound make it an excellent model compound for fundamental studies in physical organic chemistry, particularly concerning steroidal rearrangements and the effects of unsaturation on molecular structure and reactivity.

Steroidal Ring Rearrangements The tetracyclic core of a typical steroid has a rigid, three-dimensional structure defined by its trans-fused rings. The introduction of the C8(14) double bond imposes a localized planarity at the B/C/D ring junction, creating significant conformational strain compared to a saturated steroid. canterbury.ac.nz This inherent strain makes 8(14)-dehydro steroids susceptible to acid-catalyzed rearrangements, often referred to as backbone rearrangements. canterbury.ac.nz These reactions involve a series of carbocation intermediates and 1,2-hydride or methyl shifts that proceed to relieve steric strain. Studying the rearrangement of this compound can provide valuable data on the factors that initiate, control, and terminate such complex molecular transformations. The double bond itself can act as a nucleophile to protonate and initiate a cationic cascade, or it can be formed as a product of an elimination step that terminates a rearrangement.

Interactive Table: Structural Comparison of Norgestrel vs. This compound This table highlights key structural differences that make this compound a suitable model for studying the effects of unsaturation.

| Feature | Norgestrel | This compound | Implication for Study |

| C8-C14 Bond | Single Bond (sp³-sp³) | Double Bond (sp²-sp²) | Introduction of unsaturation. |

| Geometry at C8/C14 | Tetrahedral | Trigonal Planar | Creates localized planarity and ring strain. |

| C/D Ring Fusion | Trans | Planar at C8/C14 | Model for studying relief of strain via rearrangement. canterbury.ac.nz |

| Reactivity Center | Primarily at existing functional groups | C8(14) double bond is an additional reactive site | Allows study of addition reactions (oxidation, reduction). |

Biochemical Interactions and Biotransformation Pathways in Model Systems Non Clinical Focus

In Vitro Receptor Binding Affinity and Selectivity Studies to Steroid Hormone Receptors (e.g., Progesterone (B1679170) Receptor)

The interaction of a synthetic steroid with its target receptors is a fundamental determinant of its biological activity. For 8(14)-Dehydro Norgestrel (B7790687), a derivative of the potent synthetic progestogen Norgestrel, its efficacy is directly related to its binding affinity and selectivity for steroid hormone receptors, primarily the progesterone receptor (PR). Norgestrel itself is a racemic mixture, with the biological activity residing in the levo-enantiomer, Levonorgestrel (B1675169) wikipedia.org. Studies on Levonorgestrel and other synthetic progestins provide a framework for understanding the potential receptor interactions of its 8(14)-dehydro derivative.

Synthetic progestins exert their effects by binding to the progesterone receptor, mimicking the action of the natural hormone progesterone wikipedia.org. Levonorgestrel is known to be a potent agonist of the progesterone receptor wikipedia.org. Beyond the PR, many synthetic progestins exhibit cross-reactivity with other steroid receptors, notably the androgen receptor (AR), which can lead to androgenic effects wikipedia.orgresearchgate.net. The selectivity of a progestin is therefore a critical aspect of its biochemical profile, with higher selectivity for the PR over the AR being a desirable characteristic for minimizing androgenic side effects nih.gov.

The binding of a steroid ligand to the ligand-binding domain (LBD) of a nuclear receptor like the PR is a highly specific interaction that induces a critical conformational change in the receptor protein. This change is essential for the subsequent recruitment of coactivator or corepressor proteins, which in turn modulates the transcription of target genes. For progestins like Levonorgestrel, binding to the PR LBD stabilizes the receptor in an active conformation, promoting the necessary protein-protein interactions for a progestational response koreascience.kr.

The relative binding affinity (RBA) of a compound to steroid receptors is a key metric for comparing its potency and selectivity against a standard ligand. For the progesterone receptor, progesterone is often used as the reference, while dihydrotestosterone (DHT) is the standard for the androgen receptor.

Studies have extensively characterized the binding profiles of Levonorgestrel and other second and third-generation progestins. Levonorgestrel demonstrates a high binding affinity for the progesterone receptor, significantly greater than that of progesterone itself nih.gov. However, it also displays a notable affinity for the androgen receptor nih.govresearchgate.net. Other progestins, such as Gestodene and 3-keto-desogestrel, also show very high affinity for the PR, but maintain considerable cross-reactivity with the AR nih.gov. In contrast, progestins like Norgestimate exhibit lower comparative androgen receptor affinity, indicating a more selective profile nih.gov.

The following table summarizes the relative binding affinities of several synthetic progestins for the progesterone and androgen receptors, providing a comparative context for 8(14)-Dehydro Norgestrel's parent compound.

| Compound | Relative Binding Affinity (RBA) for Progesterone Receptor (Rabbit Uterus) | Relative Binding Affinity (RBA) for Androgen Receptor (Rat Prostate) |

|---|---|---|

| Progesterone | 100% | ~1% (vs. DHT) |

| Levonorgestrel | ~500% (of Progesterone) | ~22% (of DHT) |

| Gestodene | ~900% (of Progesterone) | ~18% (of DHT) |

| 3-keto-desogestrel | ~900% (of Progesterone) | ~12% (of DHT) |

| Norgestimate | ~100% (of Progesterone) | ~0.3% (of DHT) |

Data compiled from published research findings nih.gov. RBA values are approximate and can vary based on experimental conditions.

Analytical Research Methodologies for 8 14 Dehydro Norgestrel in Complex Matrices and Research Studies

Development and Validation of Chromatographic Techniques for Purity Assessment in Research Materials

Chromatographic techniques are the cornerstone for assessing the purity of steroid compounds and their related substances. The separation and quantification of impurities like 8(14)-Dehydro Norgestrel (B7790687) rely heavily on the high-resolution power of methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

HPLC is a primary tool for the purity assessment of Norgestrel and the quantification of its impurities, including the 8(14)-dehydro derivative. nih.govarastirmax.com The development of a specific and sensitive HPLC method is crucial for separating structurally similar compounds. Method optimization often involves a systematic study of various parameters to achieve the desired resolution and sensitivity.

Key Optimization Parameters:

Stationary Phase: Reversed-phase columns, particularly C18 and C8, are commonly employed for the separation of steroid impurities. researchgate.net

Mobile Phase: The composition of the mobile phase, typically a mixture of an aqueous component (like water or a buffer) and an organic modifier (such as acetonitrile (B52724) or methanol), is a critical factor. researchgate.net Gradient elution is often preferred over isocratic systems to achieve better separation of multiple impurities with different polarities. researchgate.net For instance, a mobile phase consisting of acetonitrile and water is frequently used in the analysis of Levonorgestrel (B1675169) and its impurities.

Detection: UV detectors are almost exclusively used for the analysis of corticosteroids and other steroids, with detection wavelengths typically set around 240-245 nm where the chromophore absorbs maximally. rrmedicine.ru Diode-array detection (DAD) offers the advantage of acquiring spectra across a range of wavelengths, which aids in the identification and quantification of multiple impurities simultaneously. smolecule.com

Temperature: Column temperature can influence the selectivity and efficiency of the separation. researchgate.net

Validation of the HPLC method ensures its suitability for its intended purpose. This includes demonstrating specificity, linearity, precision, accuracy, and establishing the limit of detection (LOD) and limit of quantification (LOQ). researchgate.net For example, a validated HPLC method for levonorgestrel was able to determine as little as 0.1% of an enantiomeric impurity. researchgate.net High-performance thin-layer chromatography (HPTLC) also serves as a valuable technique for the analysis of steroids in various samples. bioline.org.br

Table 1: Example HPLC Method Parameters for Steroid Impurity Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for non-polar to moderately polar compounds like steroids. |

| Mobile Phase | Gradient of Acetonitrile and Water | Allows for the effective separation of impurities with a range of polarities from the main compound. |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides good efficiency without excessive pressure. |

| Detection | UV at 245 nm | Many steroid structures, including those with conjugated systems, exhibit strong absorbance at this wavelength. |

| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times and peak shapes. |

| Injection Vol. | 20 µL | A typical volume for analytical HPLC. |

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of steroids. nih.gov It offers high resolution and sensitivity. However, due to the low volatility and thermal lability of many steroids, derivatization is often a necessary step prior to GC analysis. fda.govsciex.com Silylation, using reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), is a common derivatization procedure that increases the volatility and thermal stability of the analytes. fda.gov

GC methods are valuable for separating and quantifying specific impurities that may be difficult to resolve by HPLC. nih.gov For instance, in the analysis of Norgestrel, a specific impurity that co-eluted with another in a standard TLC system could be separated and quantified using GC. nih.gov The validation of GC-MS methods involves evaluating parameters like linearity, limit of quantification (LOQ), and reproducibility. nih.gov

Advanced Hyphenated Techniques for Structural Elucidation and Quantitative Analysis in Research Samples

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the definitive identification and trace-level quantification of impurities like 8(14)-Dehydro Norgestrel.

LC-MS/MS has become a benchmark for the quantitative analysis of steroids in complex biological matrices due to its exceptional sensitivity and specificity. sciex.comnih.gov This technique combines the superior separation capabilities of liquid chromatography with the mass-resolving power of tandem mass spectrometry.

In a typical LC-MS/MS method for steroid analysis, the analyte is first separated on an LC column and then introduced into the mass spectrometer source, where it is ionized. nih.gov Electrospray ionization (ESI) is a commonly used ionization technique. researchgate.net The precursor ion corresponding to the analyte of interest is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and the resulting product ions are detected in the second mass analyzer. sciex.com This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and allows for quantification at very low levels (pg/mL). nih.govthieme-connect.com

For example, a UFLC-MS/MS (Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry) method was developed for the quantification of Norgestrel in human plasma, monitoring the transition of the protonated precursor ion at m/z 313.30 to the product ion at m/z 245.40. thieme-connect.com Such methods are fully validated according to regulatory guidelines and are crucial for pharmacokinetic studies. nih.govthieme-connect.com The development of novel fragmentation techniques, such as electron-activated dissociation (EAD), can provide additional structural information and help distinguish between steroid isomers and isobars without extensive chromatographic development. sciex.com

Table 2: Example LC-MS/MS Parameters for Norgestrel Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography | UFLC/Reversed-Phase C18 | nih.govthieme-connect.com |

| Mobile Phase | Acetonitrile/Methanol and Water/Formic Acid or NH4OH | nih.govresearchgate.net |

| Ionization Mode | Positive Ion Electrospray (ESI+) | thieme-connect.com |

| Precursor Ion (m/z) | 313.30 | thieme-connect.com |

| Product Ion (m/z) | 245.40 | thieme-connect.com |

| Linearity Range | 304.356–50,807.337 pg/mL | thieme-connect.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of newly identified impurities. While less sensitive than MS, NMR provides detailed information about the molecular structure, including the connectivity of atoms and stereochemistry, which is crucial for definitively identifying an unknown compound. Both 1H NMR and 13C NMR are used to characterize impurities. pharmaffiliates.com The structural elucidation of impurities often requires a combination of spectroscopic techniques, including NMR and MS, alongside chromatographic data.

In synthetic research, NMR can be used to monitor the progress of reactions and to profile the formation of impurities in real-time. This allows chemists to optimize reaction conditions to minimize the generation of unwanted byproducts like this compound.

Strategies for Assessing Steroid Isomer Purity and Characterizing Related Impurities in Research Syntheses

The synthesis of steroids often results in the formation of various isomers (e.g., enantiomers, diastereomers, and positional isomers) and other related impurities. nih.govrrmedicine.ru Assessing the isomeric purity is a significant analytical challenge due to the subtle structural differences between isomers.

Strategies for assessing isomer purity and characterizing impurities include:

Development of Stereoselective Analytical Methods: HPLC is particularly advantageous for separating steroid isomers due to the presence of multiple asymmetric carbon atoms in their structure. rrmedicine.ru Chiral stationary phases or the use of chiral mobile phase additives can be employed for the separation of enantiomers.

Comprehensive Impurity Profiling: This involves using a combination of chromatographic and spectroscopic techniques to identify, characterize, and quantify all significant impurities in a drug substance. arastirmax.com A general scheme for impurity profiling often involves TLC, HPLC, GC, MS, and NMR. nih.govresearchgate.net

Use of Reference Standards: The synthesis or isolation of pure impurity standards is essential for the accurate identification and quantification of these substances in routine quality control testing. arastirmax.com Companies that supply pharmaceutical reference standards offer this compound for this purpose. clearsynth.comallmpus.comsynzeal.com

Forced Degradation Studies: Subjecting the drug substance to stress conditions (e.g., heat, light, acid, base, oxidation) helps to identify potential degradation products and demonstrates the stability-indicating nature of the analytical methods.

Recent advances in mass spectrometry, such as silver cationization combined with tandem MS, offer new ways to produce distinctive fragmentation patterns that can help differentiate and map steroid regioisomers directly in tissue samples, which could be adapted for purity analysis in synthetic samples. diva-portal.orgacs.org

Future Directions and Emerging Research Avenues in the Chemical Biology of 8 14 Dehydro Norgestrel

Potential as a Scaffold for Novel Steroidogenesis Inhibitors or Modulators

The steroid backbone of 8(14)-dehydro norgestrel (B7790687) offers a versatile scaffold for the design and synthesis of novel inhibitors or modulators of steroidogenesis. Steroidogenesis is the metabolic pathway responsible for the synthesis of steroid hormones from cholesterol, involving a series of enzymatic reactions. oncohemakey.com The enzymes in this pathway, particularly those of the cytochrome P450 family and hydroxysteroid dehydrogenases, are critical targets for therapeutic intervention in various diseases, including hormone-dependent cancers and endocrine disorders. oncohemakey.comnih.gov

The chemical structure of 8(14)-dehydro norgestrel, with its characteristic double bond at the 8(14) position, presents a unique template that can be chemically modified to interact with the active sites of steroidogenic enzymes. The introduction of specific functional groups at various positions on the steroid nucleus could lead to compounds with high affinity and selectivity for a particular enzyme. For instance, modifications to the A and D rings of the steroid skeleton have been shown to significantly influence binding to steroid receptors and enzymes. uu.nl

The development of such novel inhibitors would involve the synthesis of a library of this compound derivatives with diverse chemical modifications. These derivatives would then be screened for their ability to inhibit key enzymes in the steroidogenesis pathway. This approach could lead to the discovery of new therapeutic agents with improved efficacy and reduced side effects compared to existing steroidogenesis inhibitors.

Table 1: Key Enzymes in Steroidogenesis as Potential Targets

| Enzyme | Function in Steroidogenesis | Potential Therapeutic Application of Inhibitors |

| Cytochrome P450scc (CYP11A1) | Converts cholesterol to pregnenolone (B344588) (rate-limiting step) | Broad-spectrum inhibition of steroid hormone production |

| 3β-hydroxysteroid dehydrogenase (3β-HSD) | Converts pregnenolone to progesterone (B1679170) | Treatment of prostate cancer, benign prostatic hyperplasia |

| 17α-hydroxylase/17,20-lyase (CYP17A1) | Essential for the synthesis of androgens and cortisol | Treatment of prostate and breast cancer |

| Aromatase (CYP19A1) | Converts androgens to estrogens | Treatment of estrogen receptor-positive breast cancer |

Integration of Artificial Intelligence and Machine Learning in Predicting Steroid Reactivity and Biological Activity

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. These computational tools can be powerfully applied to the study of this compound and its derivatives to predict their chemical reactivity and biological activity, thereby accelerating the identification of promising new compounds.

Computational methods like Density Functional Theory (DFT) can be used to model the electronic structure of this compound and its analogs, providing insights into their reactivity and interaction with biological targets. nih.govjsr.org For example, DFT calculations can predict the most stable conformations of these molecules and their binding affinities to the active sites of enzymes or receptors. jsr.org

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed using machine learning algorithms. researchgate.net A 3D-QSAR model, for instance, can correlate the three-dimensional structural features of a series of this compound derivatives with their observed biological activity. researchgate.net By training these models on existing experimental data, they can then be used to predict the activity of new, unsynthesized compounds, allowing researchers to prioritize the synthesis of the most promising candidates. This in silico screening approach significantly reduces the time and cost associated with traditional drug discovery pipelines.

Table 2: Application of AI and ML in Steroid Research

| AI/ML Technique | Application | Potential Benefit for this compound Research |

| Density Functional Theory (DFT) | Calculating electronic structure and predicting reactivity. nih.govjsr.org | Understanding the chemical properties of derivatives and their potential to interact with biological targets. |

| Molecular Docking | Simulating the binding of a ligand to a receptor or enzyme. | Predicting the binding affinity and mode of interaction of derivatives with steroidogenic enzymes. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing models that correlate chemical structure with biological activity. researchgate.net | Predicting the biological activity of novel derivatives before synthesis, enabling prioritization of candidates. |

| Machine Learning Algorithms (e.g., Neural Networks, Support Vector Machines) | Analyzing large datasets to identify patterns and make predictions. | Accelerating the discovery of potent and selective steroidogenesis modulators from a virtual library of derivatives. |

Advancements in Microfluidic and High-Throughput Synthesis and Screening of Steroid Derivatives

Recent advancements in microfluidics and high-throughput synthesis and screening technologies offer powerful tools to explore the chemical biology of this compound. These technologies enable the rapid generation and biological evaluation of large libraries of steroid derivatives, dramatically accelerating the pace of research.

Microfluidic devices, also known as "lab-on-a-chip" systems, allow for the precise control of chemical reactions in very small volumes. nih.govresearchgate.net This technology can be adapted for the synthesis of this compound derivatives, offering advantages such as faster reaction times, higher yields, and reduced consumption of reagents. nih.gov The miniaturized format also allows for the parallel synthesis of multiple compounds, creating a diverse library of derivatives in a short amount of time.

Once synthesized, these libraries can be rapidly screened for their biological activity using high-throughput screening (HTS) methods. HTS platforms can perform thousands of automated assays in a single day, allowing for the rapid identification of "hit" compounds with desired biological effects. acs.org For example, a library of this compound derivatives could be screened against a panel of steroidogenic enzymes to identify potent and selective inhibitors. nih.gov The integration of microfluidic synthesis with HTS would create a powerful, automated platform for the discovery of novel steroid-based therapeutics.

Table 3: Technologies for Accelerated Steroid Derivative Research

| Technology | Description | Application to this compound |

| Microfluidic Synthesis | Performing chemical reactions in micro-scale channels. nih.govresearchgate.net | Rapid, efficient, and parallel synthesis of a diverse library of this compound derivatives. |

| High-Throughput Screening (HTS) | Automated screening of large numbers of compounds for biological activity. acs.org | Rapidly identifying derivatives with desired inhibitory or modulatory effects on steroidogenesis. |

| Cell-Based Assays in Microfluidic Format | Culturing and testing cells in a microfluidic environment. nih.govresearchgate.net | Evaluating the effects of derivatives on steroid production in a more physiologically relevant context. |

| Surface Plasmon Resonance (SPR) | A label-free technique for studying biomolecular interactions in real-time. synabs.be | Characterizing the binding kinetics and affinity of active derivatives to their target enzymes. |

By leveraging these cutting-edge technologies, future research on this compound is poised to expand beyond its current applications, potentially leading to the development of novel therapeutic agents for a range of diseases.

Q & A

Q. What are the primary synthetic pathways and analytical methods for characterizing 8(14)-Dehydro Norgestrel?

this compound is synthesized as a derivative or impurity of Norgestrel, a synthetic progestin. Key analytical methods for characterization include:

- Thin-Layer Chromatography (TLC) : Used to assess purity and detect impurities. A sample solution (30 mg Norgestrel in chloroform) is compared against a standard solution, with a mobile phase of dichloromethane and ethyl acetate (2:1) .

- Spectroscopic Techniques : Ultraviolet (UV) and infrared (IR) spectroscopy confirm structural integrity and functional groups .

- Loss on Drying Tests : Quantifies volatile impurities (<0.5% loss after 3 hours at 105°C) .

Q. How does this compound interact with serum proteins, and what experimental methods are used to study these interactions?

The binding of Norgestrel derivatives to human serum albumin (HSA) is studied via:

- Fluorescence Quenching : Static quenching mechanisms dominate, with thermodynamic parameters (ΔG, ΔH, ΔS) indicating hydrogen bonding and van der Waals forces .

- Molecular Docking : Confirms binding to Sudlow site I of HSA, with competitive assays using ethisterone and norethisterone to probe structural specificity .

- Circular Dichroism (CD) : Reveals minor conformational changes in HSA upon ligand binding .

Q. What are the enantiomeric considerations for Norgestrel derivatives, and how do they influence biological activity?

Norgestrel exists as a racemic mixture (DL-form), but only the D-enantiomer (levonorgestrel) exhibits progestogenic activity. The L-enantiomer is biologically inert. This enantiomeric specificity is critical for designing experiments to isolate or synthesize active derivatives like this compound .

Advanced Research Questions

Q. What molecular mechanisms underlie the neuroprotective effects of Norgestrel derivatives in retinal degeneration models?

In the rd10 mouse model of retinitis pigmentosa, Norgestrel reduces microglial-driven photoreceptor death by:

- Modulating Microglial Polarization : Downregulating pro-inflammatory markers (CD68, iNOS) and upregulating anti-inflammatory markers (MRC1) via progesterone receptor membrane component 1 (PGRMC1) .

- Inhibiting Nitric Oxide Production : Norgestrel reduces nitrite release by ~40% in rd10 microglia, quantified via Griess assay .

- Nuclear Trafficking of PGRMC1 : siRNA knockdown or AG205 inhibition abolishes neuroprotection, confirming PGRMC1 as the primary target .

Q. How does this compound’s receptor selectivity compare to its parent compound in neurodegenerative disease models?

Norgestrel exhibits dual receptor activation:

- Progesterone Receptor (PR) Preference : In retinal models, neuroprotection is mediated via PGRMC1, not classical PR A/B .

- Androgen Receptor (AR) Activation : In ALS models, Norgestrel improves motor neuron survival with 50–100× selectivity for AR over PR. Dose-dependent survival assays (e.g., hazard ratio analysis) validate this effect .

- Contradictions : Neuroprotective doses in retinal models (20 μM) contrast with potential carcinogenic risks at higher doses (200–400× human equivalent) in chronic studies .

Q. What experimental strategies address contradictions in toxicity vs. therapeutic efficacy data for this compound?

- Dose-Response Studies : Establish therapeutic windows using in vitro models (e.g., 661W photoreceptor cells) and in vivo rd10 mice .

- Impurity Profiling : Quantify this compound as a degradation product in stability studies using HPLC or LC-MS, referencing pharmacopeial standards .

- Long-Term Carcinogenicity Assays : Replicate historical findings (e.g., 80-week mouse studies) under modern ethical guidelines to validate safety thresholds .

Q. How can researchers optimize in vitro models to study this compound’s effects on microglial-photoreceptor crosstalk?

- Co-Culture Systems : Combine primary rd10 microglia with 661W photoreceptor-like cells. Pre-treat microglia with Norgestrel (20 μM) to assess paracrine effects on photoreceptor survival .

- Cytokine Arrays : Profile anti-inflammatory factors (e.g., LIF, bFGF) secreted by Norgestrel-treated microglia .

- Live-Cell Imaging : Track microglial migration and phagocytosis in real-time using fluorescent markers .

Methodological Considerations

- Impurity Standardization : Use TRC-certified this compound (CAS 110785-09-6) for analytical comparisons .

- Receptor Binding Assays : Combine radioligand displacement (e.g., ³H-progesterone) with AR/PR reporter cell lines to quantify selectivity .

- Data Validation : Cross-reference neuroprotection data across multiple disease models (retinal degeneration, ALS) to identify conserved mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.